2-(2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Description
Properties
IUPAC Name |
2-[2-[[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-11-16(20-7-9-25-10-8-24)23-18(21-12)17(13(2)22-23)14-3-5-15(19)6-4-14/h3-6,11,20,24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIECWDSBOVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced onto the pyrazolo[1,5-a]pyrimidine core.
Attachment of the ethoxyethanol moiety: This is typically done through an etherification reaction, where the ethoxyethanol group is attached to the amino group on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising anticancer properties. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.0 | MDA-MB-231 (breast cancer) |
| Compound B | 15.5 | A549 (lung cancer) |
| Compound C | 9.8 | HeLa (cervical cancer) |
These findings indicate that modifications to the pyrazolo core can enhance anticancer activity, suggesting a clear structure-activity relationship (SAR) .
Antitubercular Activity
Analogues of this compound have shown significant activity against Mycobacterium tuberculosis. A focused library was synthesized and tested, revealing:
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Compound D | 0.3 µg/mL | Inhibition of cell wall biosynthesis |
| Compound E | 0.7 µg/mL | Disruption of metabolic pathways |
The results suggest that these compounds could serve as therapeutic agents against tuberculosis .
Anti-inflammatory Effects
Some derivatives have also been evaluated for their anti-inflammatory properties. For example:
| Compound | NO Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound F | 80% | 10 |
| Compound G | 65% | 20 |
These compounds inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
Case Study 1: Anticancer Screening
A recent study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives and screened them against various cancer cell lines using the MTT assay. Several compounds exhibited IC50 values below 20 µM against MDA-MB-231 cells, highlighting their potential as anticancer agents.
Case Study 2: Antitubercular Activity Investigation
In another investigation, researchers created a focused library to evaluate the antitubercular activity of pyrazolo derivatives. Certain modifications significantly enhanced the MIC against M. tuberculosis, emphasizing the importance of structure optimization in drug design.
Mechanism of Action
The mechanism of action of 2-(2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with modified substituents:
Key Observations :
- Chlorophenyl vs.
- Side Chain Modifications: The ethoxyethanol chain in the target compound contrasts with the piperidinyl group in CMPPE and the fluorosulfonyl group in PI4KIIIβ inhibitors . These variations influence solubility, metabolic stability, and target specificity.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at position 7 () enhances antimetabolite activity, suggesting that similar substitutions in the target compound could alter its mechanism of action .
Physicochemical Properties
Biological Activity
The compound 2-(2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a novel derivative of pyrazolo[1,5-a]pyrimidine. This class of compounds has gained attention due to their diverse biological activities, including antibacterial, antitumor, and antiviral properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H18ClN3O
- Molecular Weight : 291.77 g/mol
- LogP : 3.49 (indicating moderate lipophilicity)
Antibacterial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, a study reported that various derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 4.0 µg/mL against both Gram-positive and Gram-negative bacteria . The compound has been shown to possess similar properties, with its structural modifications enhancing its antibacterial efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3a | 0.25 | Staphylococcus aureus |
| 5a | 0.50 | Escherichia coli |
| 6 | 0.187 | Various isolates |
Antibiofilm Activity
In addition to antibacterial effects, this compound exhibits antibiofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The crystal violet assay revealed that the compound significantly reduced biofilm formation in tested bacterial isolates .
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with antitumor activity due to its ability to inhibit key enzymes involved in cancer cell proliferation. Research indicates that derivatives of this compound can act as selective protein inhibitors and have shown potential against various cancer cell lines .
Case Study 1: Antibacterial Efficacy
A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their antibacterial efficacy against common pathogens. The compound demonstrated potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Case Study 2: Antitumor Mechanism
Another investigation focused on the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives in cancer cells. The results indicated that these compounds induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization. Critical factors include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are commonly used to enhance nucleophilic substitution reactions (e.g., amine coupling) .
- Temperature control : Reactions often require reflux (e.g., 100°C for 2 hours) to achieve high yields, as seen in analogous pyrazolo-pyrimidine syntheses .
- Purification methods : Column chromatography (C18 reverse-phase) or recrystallization from ethanol/water mixtures ensures purity (>95%) .
- Monitoring techniques : TLC and NMR are essential for tracking intermediate formation and confirming final product integrity .
Basic: How can researchers validate the structural identity of the compound post-synthesis?
Answer:
Orthogonal analytical methods are required:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), methyl groups (δ 2.1–2.5 ppm), and ethoxyethanol sidechain protons (δ 3.4–3.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C19H22ClN5O2; expected [M+H]+: 412.1543) .
- X-ray crystallography (if crystals form): Resolves bond angles and confirms the pyrazolo-pyrimidine core geometry, as demonstrated in related structures .
Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo assays for this compound?
Answer:
Discrepancies may arise from bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and metabolic stability using liver microsomes .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the ethoxyethanol sidechain to enhance membrane permeability .
- Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity to proposed targets (e.g., kinase enzymes) .
- In silico modeling : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using software like Schrödinger’s QikProp .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?
Answer:
Systematic SAR requires:
- Core modifications : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on binding .
- Sidechain variations : Test shorter/longer ethoxyethanol chains or rigidify the structure with cyclic ethers to reduce conformational flexibility .
- Biological testing : Compare IC50 values across modified analogs in enzyme inhibition (e.g., COX-2) or cell viability assays (e.g., cancer lines) .
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends .
Advanced: What experimental designs mitigate variability in biological assay reproducibility?
Answer:
To ensure robustness:
- Replicates : Use ≥3 biological replicates with internal controls (e.g., staurosporine for cytotoxicity assays) .
- Blinded analysis : Assign compound codes to avoid bias in data interpretation .
- Cross-validation : Confirm activity in orthogonal assays (e.g., Western blot alongside ELISA for protein target validation) .
- Environmental controls : Standardize cell culture conditions (e.g., O2 levels, serum batches) to minimize confounding factors .
Advanced: How can researchers resolve conflicting data regarding the compound’s mechanism of action?
Answer:
Contradictory mechanistic data require:
- Pathway profiling : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment .
- Kinetic studies : Measure time-dependent inhibition (e.g., kobs/[I]) to distinguish competitive vs. allosteric binding modes .
- CRISPR screening : Knock out putative targets (e.g., kinases) to test if loss-of-function abolishes compound efficacy .
- Cross-species validation : Test activity in human vs. murine models to assess translational relevance .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Lyophilize and store as a solid; reconstitute in DMSO (≤10 mM stock) to avoid hydrolysis .
- Stability monitoring : Periodically assess purity via HPLC (e.g., C18 column, 254 nm detection) .
Advanced: How can computational tools guide the optimization of this compound’s selectivity?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with off-targets (e.g., hERG channel) and refine steric/electronic features .
- Free energy perturbation (FEP) : Calculate binding energy differences between target and homologous proteins (e.g., EGFR vs. HER2) .
- ADMET prediction : Employ tools like ADMETlab 2.0 to forecast toxicity risks (e.g., Ames test positivity) early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
